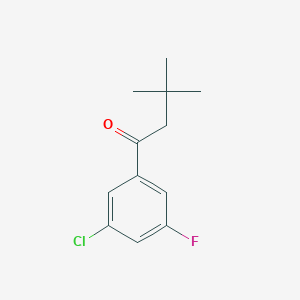

3'-Chloro-3,3-dimethyl-5'-fluorobutyrophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone is an organic compound with the molecular formula C12H14ClFO. It is a derivative of butyrophenone, characterized by the presence of chlorine and fluorine atoms on the phenyl ring and a dimethyl group on the butyrophenone backbone .

Métodos De Preparación

The synthesis of 3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a substituted benzene ring with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .

Análisis De Reacciones Químicas

3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Aplicaciones Científicas De Investigación

3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone can be compared with other butyrophenone derivatives, such as:

Haloperidol: A well-known antipsychotic drug with a similar butyrophenone backbone but different substituents.

Trifluperidol: Another antipsychotic with trifluoromethyl groups instead of chlorine and fluorine.

Droperidol: Used as an antiemetic and sedative, with a different substitution pattern on the phenyl ring.

The uniqueness of 3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

3'-Chloro-3,3-dimethyl-5'-fluorobutyrophenone is a synthetic organic compound with the molecular formula C12H14ClFO and a molecular weight of approximately 228.69 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties, including antimicrobial and anti-inflammatory activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Chlorine atom at the 3' position

- Fluorine atom at the 5' position of the butyrophenone moiety

These substituents are believed to enhance its biological activity by improving binding affinity to specific molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, although further studies are needed to elucidate the exact mechanisms involved in its antimicrobial action .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies utilizing animal models have reported a reduction in inflammation markers following administration of the compound. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines, thereby modulating immune responses .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity, potentially leading to the inhibition or activation of various biochemical pathways. This interaction may result in altered cellular functions that contribute to its observed antimicrobial and anti-inflammatory activities .

Toxicity Screening

A series of toxicity screenings were conducted on compounds similar to this compound. These studies indicated that while some compounds exhibited behavioral effects in animal models, none demonstrated sufficient potency for further development as incapacitating agents .

Pharmacological Evaluations

In pharmacological evaluations, this compound was tested alongside other structurally related compounds. The results revealed varying degrees of biological activity, with some analogs showing stronger antimicrobial properties than others. The data suggest that structural modifications can significantly impact biological efficacy .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClFO |

| Molecular Weight | 228.69 g/mol |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory Activity | Reduces inflammation markers |

| Mechanism of Action | Interaction with enzymes/receptors; inhibition of cytokines |

Propiedades

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-12(2,3)7-11(15)8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAQDFUOYKZARS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC(=CC(=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642405 |

Source

|

| Record name | 1-(3-Chloro-5-fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-80-2 |

Source

|

| Record name | 1-(3-Chloro-5-fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.